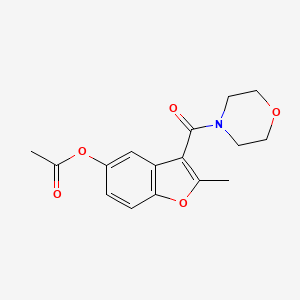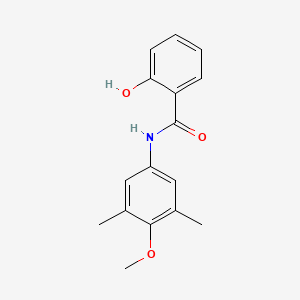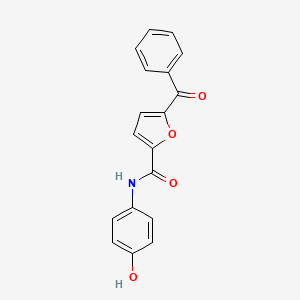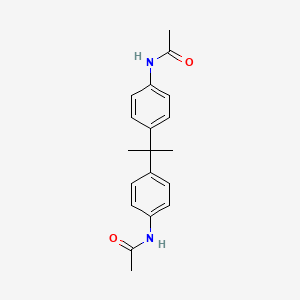
2-methyl-3-(4-morpholinylcarbonyl)-1-benzofuran-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategic reactions that introduce functional groups to the benzofuran core. For example, the synthesis of related compounds has been achieved through processes like alkaline hydrolysis of ethyl acetates of benzofuran derivatives or oxidative methods using reagents like 3-chloroperoxybenzoic acid (Choi et al., 2007), (Choi et al., 2009). These methods highlight the versatility in synthetic approaches for modifying the benzofuran scaffold.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including 2-methyl-3-(4-morpholinylcarbonyl)-1-benzofuran-5-yl acetate, is characterized by specific spatial arrangements and bond interactions. The crystal structure analysis of similar compounds reveals details like dihedral angles, hydrogen bonding, and halogen interactions that contribute to the compound's stability and reactivity (Choi et al., 2007), (Choi et al., 2009).
Chemical Reactions and Properties
Benzofuran derivatives participate in various chemical reactions that modify their structure and properties. These reactions can introduce or alter functional groups, impacting the compound's chemical behavior. The oxidation of methyl sulfanyl to methyl sulfinyl groups is an example of such a modification, affecting the electron distribution and reactivity of the molecule (Choi et al., 2009).
Physical Properties Analysis
The physical properties of benzofuran derivatives, including solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are influenced by the molecular structure, functional groups, and intermolecular interactions within the compound. For instance, crystal structure analysis provides insights into the molecule's stability and potential for forming polymorphs (Choi et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability under various conditions, and interaction with other chemical entities, are pivotal for understanding its behavior in chemical systems. Studies on related compounds highlight the importance of functional groups and molecular structure in dictating these chemical properties (Choi et al., 2009).
properties
IUPAC Name |
[2-methyl-3-(morpholine-4-carbonyl)-1-benzofuran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-10-15(16(19)17-5-7-20-8-6-17)13-9-12(22-11(2)18)3-4-14(13)21-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQLXJZYAXKLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)

![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)

![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)